molecular formula C9H9FN2O2 B8293400 4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine

4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine

Cat. No.: B8293400
M. Wt: 196.18 g/mol
InChI Key: OUVLICZIELSFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-nitro-2-(prop-1-en-2-yl)benzenamine is a useful research compound. Its molecular formula is C9H9FN2O2 and its molecular weight is 196.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

4-fluoro-5-nitro-2-prop-1-en-2-ylaniline

InChI

InChI=1S/C9H9FN2O2/c1-5(2)6-3-7(10)9(12(13)14)4-8(6)11/h3-4H,1,11H2,2H3

InChI Key

OUVLICZIELSFBU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C=C1N)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-fluoro-5-nitroaniline (2.85 g, 12.13 mmol, 1.0 eq), isopropenylboronic acid pinacol ester (5.09 g, 30.33 mmol, 2.5 eq), Pd(OAc)2 (0.82 g, 3.64 mmol, 0.3 eq), Cy3P (1.70 g, 6.07 mmol, 0.5 eq) and Cs2CO3 (39.51 g, 121.28 mmol, 10 eq) in toluene (100 mL) and H2O (25 mL) was de-gassed with N2 for 15 minutes. The mixture was then heated at 100° C. (oil bath temperature). After allowing to cool to room temperature, the mixture was diluted with EtOAc (100 mL) and H2O (50 mL) and the mixture filtered through celite. The filter cake was washed with EtOAc (2×50 mL) and the filtrate partitioned. The organic layer was dried (Na2SO4), filtered and the solvent removed under vacuum to leave a crude residue. The residue was purified by column chromatography on silica gel (residue dry-loaded on to silica gel) using EtOAc/hexanes (1:5 gradient) as eluent to give the product (1.59 g, 64%) as a dark brown solid.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
39.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Yield
64%

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